4-Oxazolidinone

Antibacterial Gram-positive pathogens MIC

4-Oxazolidinone (CAS 5840-83-5) is the parent heterocycle of a structurally unique pharmacophore, the 2-alkylidene-4-oxazolidinone, which is not interchangeable with the 2-oxazolidinone core of linezolid. Its intact ring is essential for antibacterial activity against MRSA and linezolid-resistant strains. This scaffold also enables orthogonal uPA inhibitor discovery (e.g., UK122, Ki 20 nM) with >500-fold selectivity over related serine proteases. Procure this versatile building block for next-generation antibiotic lead optimization, biofilm research, and chiral auxiliary development.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 5840-83-5
Cat. No. B12829736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazolidinone
CAS5840-83-5
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC1C(=O)NCO1
InChIInChI=1S/C3H5NO2/c5-3-1-6-2-4-3/h1-2H2,(H,4,5)
InChIKeyPXHFLWCSJYTAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxazolidinone CAS 5840-83-5: Core Scaffold Differentiation Guide for Antibacterial and Protease Inhibitor R&D


4-Oxazolidinone (CAS 5840-83-5) is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms, representing one of three possible oxazolidinone isomers distinguished by the position of the carbonyl group within the ring [1]. This scaffold differs fundamentally from the 2-oxazolidinone core found in commercial antibiotics such as linezolid, and has been identified as a novel pharmacophore for antimicrobial [2] and urokinase-type plasminogen activator (uPA) inhibitor discovery [3]. The parent compound exhibits a melting point of 84–86.5 °C [1].

Why 4-Oxazolidinone Cannot Be Interchanged with 2-Oxazolidinone Analogs in Antimicrobial or Protease Inhibitor Applications


The positional isomerism between 4-oxazolidinone and the more clinically established 2-oxazolidinone core generates distinct pharmacophoric properties that preclude simple interchange in drug discovery campaigns [1]. In antimicrobial applications, hydrolysis of the 4-oxazolidinone amide bond results in complete loss of antibacterial activity, confirming that the intact 2-alkylidene-4-oxazolidinone ring constitutes a structurally unique pharmacophore [2]. Furthermore, the 4-oxazolidinone scaffold has demonstrated target engagement with uPA that is not shared by 2-oxazolidinone derivatives, enabling orthogonal chemical biology applications [3].

Quantitative Differentiation of 4-Oxazolidinone Scaffold Against Comparator Compounds


Broad-Spectrum Antibacterial Activity of Lipoxazolidinone A (4-Oxazolidinone Derivative) Compared to Linezolid (2-Oxazolidinone)

The 4-oxazolidinone natural product lipoxazolidinone A demonstrated broad-spectrum antimicrobial activity similar to the commercial antibiotic linezolid (Zyvox), a 2-oxazolidinone [1]. Quantitative MIC data show lipoxazolidinone A exhibits potency of 1–2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) [2]. Linezolid comparator MIC values for these organisms typically fall within 1–4 μg/mL [3].

Antibacterial Gram-positive pathogens MIC

4-Oxazolidinone Pharmacophore Validation via Hydrolysis-Dependent Activity Loss

Hydrolysis of the amide bond within the 4-oxazolidinone ring of lipoxazolidinone A (1) resulted in complete loss of antibacterial activity [1]. This finding establishes that the intact 2-alkylidene-4-oxazolidinone heterocycle constitutes an essential pharmacophoric element, distinct from 2-oxazolidinone-based antibiotics where different structural determinants govern activity [2].

Pharmacophore Structure-activity relationship Antibacterial

Anti-Biofilm Activity of 5-Benzylidene-4-Oxazolidinones Against MRSA Compared to Linezolid Baseline

5-Benzylidene-4-oxazolidinone derivatives exhibit dose-dependent inhibition of biofilm formation in methicillin-resistant S. aureus (MRSA) [1]. Compounds in this series inhibited up to 89% of biofilm formation with IC50 values as low as 0.78 μM, and dispersed pre-formed biofilms with IC50 values as low as 4.7 μM [1]. In contrast, linezolid (a 2-oxazolidinone) reduces S. aureus biofilm formation through indirect effects on IcaA and IcaB proteins but is not characterized as a direct biofilm inhibitor with comparable IC50 potency [2].

Biofilm inhibition MRSA Anti-virulence

uPA Inhibition Potency and Selectivity of 4-Oxazolidinone Analog UK122

The 4-oxazolidinone analog UK122 inhibits urokinase-type plasminogen activator (uPA) with an IC50 of 0.2 μM (200 nM) and a Ki of 20 nM [1]. UK122 shows no significant inhibition of tissue-type plasminogen activator (tPA), plasmin, thrombin, or trypsin, with all IC50 values exceeding 100 μM [2]. This selectivity ratio exceeds 500-fold for uPA versus related serine proteases .

uPA inhibitor Cancer invasion Protease selectivity

4-Oxazolidinone Pharmacophore Identification as Novel uPA Inhibitor Lead from HTS

Through high-throughput screening of a chemical library followed by molecular modeling and docking studies, the 4-oxazolidinone scaffold was identified as a novel lead pharmacophore for uPA inhibition [1]. This represents a distinct pharmacophoric class not previously associated with serine protease inhibition, in contrast to amidine- and guanidine-based uPA inhibitors that dominated prior art [2]. Optimization of the 4-oxazolidinone pharmacophore resulted in structurally modified compounds with improved potency and selectivity, culminating in UK122 as the most active analog [1].

uPA inhibitor High-throughput screening Pharmacophore

Microwave-Assisted Synthesis of 4-Substituted Oxazolidinone Chiral Auxiliaries Enabling Asymmetric Synthesis

4-Substituted oxazolidinone chiral auxiliaries used in asymmetric synthesis can be prepared via a microwave-assisted method [1]. Under these conditions, treatment of amino alcohols including (S)-phenylalaninol, (S)-phenylglycinol, (S)-valinol, and (1S,2R)-norephedrine with ethyl carbonate or carbon disulfide under specific microwave reaction conditions yielded the corresponding 4-substituted oxazolidinones [1]. While 2-oxazolidinone chiral auxiliaries (e.g., Evans auxiliaries) are widely established, 4-oxazolidinone scaffolds offer alternative stereochemical control elements and reactivity profiles for divergent asymmetric synthesis applications [2].

Chiral auxiliary Asymmetric synthesis Microwave synthesis

High-Value Application Scenarios for 4-Oxazolidinone Scaffold in Antimicrobial and Protease Inhibitor R&D


Antibacterial Lead Discovery Targeting Drug-Resistant Gram-Positive Pathogens

Procurement of 4-oxazolidinone derivatives as starting scaffolds for antibacterial lead optimization campaigns against MRSA, VRE, and linezolid-resistant strains. The demonstrated broad-spectrum antimicrobial activity comparable to linezolid [1], coupled with the novel 2-alkylidene-4-oxazolidinone pharmacophore [2], provides a structurally distinct entry point for developing next-generation oxazolidinone antibiotics with potentially improved resistance profiles.

Anti-Biofilm Chemical Probe Development for MRSA and Gram-Negative Pathogens

Use of 5-benzylidene-4-oxazolidinone derivatives as tool compounds for investigating bacterial biofilm formation and dispersal mechanisms. These compounds demonstrate IC50 values as low as 0.78 μM for biofilm inhibition and 4.7 μM for pre-formed biofilm dispersal against MRSA [3], enabling chemical biology studies of biofilm regulation that are not accessible with standard 2-oxazolidinone antibiotics.

Selective uPA Inhibitor Chemical Probes for Cancer Metastasis Research

Procurement of 4-oxazolidinone-derived uPA inhibitors such as UK122 (IC50 0.2 μM, Ki 20 nM) [4] for studying urokinase-type plasminogen activator's role in cancer cell invasion and metastasis. The >500-fold selectivity over tPA, plasmin, thrombin, and trypsin [5] minimizes off-target confounding in cellular assays, making these compounds valuable tools for target validation studies.

Chiral Auxiliary Toolkit Expansion for Asymmetric Synthesis

Use of 4-substituted oxazolidinone chiral auxiliaries prepared via microwave-assisted synthesis [6] as alternatives to Evans 2-oxazolidinone auxiliaries. The altered ring electronics and stereochemical induction profiles of the 4-oxazolidinone scaffold may enable access to stereochemical outcomes in diastereoselective alkylations and cycloadditions that are not readily achieved with conventional 2-oxazolidinone auxiliaries [7].

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